6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
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Properties
IUPAC Name |
6-fluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-3-5-17(6-4-16)14-27-15-22(24(28)18-7-10-20(30-2)11-8-18)25(29)21-13-19(26)9-12-23(21)27/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISLNNHTHLCMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolinone class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to summarize its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is CHFNO, with a molecular weight of approximately 401.44 g/mol. The structural characteristics include a fluorine atom at the 6-position and a methoxybenzoyl group at the 3-position, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 401.44 g/mol |
| InChIKey | FISLNNHTHLCMLH-UHFFFAOYSA-N |
| Exact Mass | 401.142722 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.
- Receptor Modulation : It may also modulate the activity of nuclear receptors, influencing gene expression related to inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- In Vitro Studies : In various cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that it can reduce viability in breast cancer cells by targeting specific signaling pathways involved in tumor growth .
- In Vivo Studies : Animal models have further confirmed its efficacy in reducing tumor size and inhibiting metastasis in xenograft models .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory diseases .
- Mechanistic Insights : The anti-inflammatory action is likely mediated through the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Case Studies
Several studies highlight the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant decrease in tumor growth rates compared to control groups . The mechanism was linked to apoptosis induction and cell cycle arrest.
- Psoriasis Model : In a psoriasis animal model, the compound exhibited a marked reduction in skin lesions and inflammation, suggesting its potential use in treating chronic inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through:
- Activation of Caspase Pathways : The compound triggers caspase cascades leading to programmed cell death.
- Cell Cycle Regulation : It modulates key regulators of the cell cycle, potentially causing G0/G1 phase arrest.
Case Study : In a murine model of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups, indicating its potential as an anticancer therapeutic agent.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action includes:
- Disruption of Bacterial Cell Membranes : This leads to increased permeability and eventual cell lysis.
- Interference with Metabolic Pathways : The compound may inhibit essential metabolic processes within bacterial cells.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanisms include:
- Cytokine Modulation : Reduction of inflammatory markers through inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
